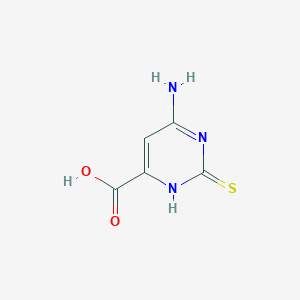

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGSFWTYSNYOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397728 | |

| Record name | 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-16-7 | |

| Record name | NSC52296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Cyclization Reaction Parameters

Multi-Component Condensation (Biginelli-Type Reactions)

Another prominent synthetic route is the Biginelli reaction or its variants, which involve the acid-catalyzed cyclocondensation of urea or guanidine derivatives with β-ketoesters and aldehydes.

- Guanidine Use: Guanidine or its derivatives can be used to introduce the amino group at position 6, facilitating the formation of 2-amino-1,4-dihydropyrimidines.

- Microwave and Ultrasound Assistance: Modern adaptations employ microwave irradiation or ultrasound to accelerate the reaction and improve yields under milder conditions.

Table 2: Biginelli Reaction Conditions for Pyrimidine Derivatives

| Component | Typical Reagents | Role |

|---|---|---|

| Urea/Guanidine | Guanidine hydrochloride | Provides amino group |

| β-Ketoester | Ethyl acetoacetate | Carbon skeleton for ring formation |

| Aldehyde | Aromatic or aliphatic aldehydes | Aldehyde component for condensation |

| Solvent | DMSO, ethanol | Medium for reaction |

| Temperature | 80–120 °C (microwave-assisted) | Accelerates reaction |

| Time | Minutes to hours | Depends on method |

Specific Synthetic Routes and Research Findings

Heating with Formamide

Reaction with Phenyl Isocyanate

Alkylation and Substitution Reactions

- Derivatives of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid have been synthesized by alkylation with ethyl chloroacetate in the presence of potassium carbonate in acetone, followed by various substitution reactions to introduce functional groups at the thioxo position.

- These methods often involve refluxing for extended periods (e.g., 24 hours) and subsequent purification by recrystallization.

Tandem Oxidation and Cyclization

- A tandem Kornblum oxidation followed by Biginelli reaction under microwave irradiation has been reported to synthesize dihydropyrimidinones efficiently.

- This method involves in-situ generation of aldehydes from benzyl halides, followed by cyclocondensation with urea and β-ketoesters, providing a catalyst-free, one-pot synthesis route.

Comparative Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is . The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contribute to its biological activity and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid has been investigated for its potential as an anticancer agent . Studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant anticancer activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential for therapeutic use in oncology .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties . Research indicates that derivatives can inhibit the growth of various bacterial strains. For example:

| Compound Derivative | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 20 |

These findings suggest that structural modifications can enhance antimicrobial efficacy .

3. Anti-inflammatory Effects

Certain derivatives of 6-Amino-2-thioxo-1,2-dihydropyrimidine have exhibited anti-inflammatory effects in animal models, indicating their potential for treating inflammatory diseases .

4. Antioxidant Properties

The compound has shown antioxidant activity , scavenging free radicals and suggesting possible applications in oxidative stress-related conditions .

Industrial Applications

Beyond its biological significance, 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid is utilized in various industrial processes:

- Dyes Production: The compound serves as a precursor for synthesizing dyes.

- Solar Energy Materials: It is involved in the development of materials aimed at enhancing solar energy efficiency.

- Energy-Rich Substances: The compound contributes to the production of materials with high energy content .

Case Studies

Several case studies highlight the applications of 6-Amino-2-thioxo-1,2-dihydropyrimidine derivatives:

-

Anticancer Study:

- A study demonstrated that a specific derivative induced apoptosis in MCF-7 cells through caspase activation.

- Results indicated an IC50 value of 10 µM, showcasing its potential as an anticancer therapeutic agent.

-

Antimicrobial Evaluation:

- A series of derivatives were tested against common bacterial strains.

- The most effective derivative achieved an inhibition zone of 20 mm against Pseudomonas aeruginosa.

-

Anti-inflammatory Research:

- Animal model studies reported significant reductions in inflammation markers when treated with specific derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Functional Groups

The key structural differences between the target compound and analogs lie in substituent positions and functional groups, which influence physicochemical properties and reactivity:

Table 1: Structural and Functional Comparisons

Biological Activity

6-Amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS No. 16490-16-7) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contributes to its biological activity. The molecular formula is C6H6N4O2S, indicating the presence of nitrogen and sulfur in its structure.

Antimicrobial Activity

Research indicates that derivatives of 6-amino-2-thioxo-1,2-dihydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains.

| Compound Derivative | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | P. aeruginosa | 20 |

These results suggest that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 6-amino-2-thioxo-1,2-dihydropyrimidine derivatives has been evaluated in several studies. For example, a study demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, compounds related to 6-amino-2-thioxo-1,2-dihydropyrimidine have shown potential in other therapeutic areas:

- Anti-inflammatory : Some derivatives have been reported to reduce inflammation in animal models.

- Antioxidant : The compound exhibits scavenging activity against free radicals, suggesting potential use in oxidative stress-related conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives highlighted their effectiveness against multi-drug resistant bacterial strains. The lead compound displayed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that treatment with specific derivatives resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-2-thioxo-1,2-dihydropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) using 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one as a precursor. For example, reacting with formaldehyde and indane-1,3-dione under one-pot conditions yields tetracyclic systems (45–60% yields) . Optimization involves varying temperature (e.g., 150°C under microwave irradiation) and reagents (formamide vs. urea). Yield improvements are achieved by controlling stoichiometry and reaction time .

Q. How should researchers characterize the structural and purity aspects of this compound using spectroscopic methods?

- Methodological Answer : Confirm the structure via -NMR, -NMR, and mass spectrometry. For instance, in thieno-pyrimidine derivatives, -NMR peaks at δ 2.5–3.5 ppm confirm methylene groups, while thiocarbonyl (C=S) signals appear at ~160 ppm in -NMR . Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate for bioactive heterocycles, such as antitumor agents and antimicrobials. For example, coupling with hydrazonoyl chlorides yields triazole-fused pyrimidines with demonstrated antibacterial activity (MIC values: 8–32 µg/mL) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions arise from variations in assay protocols (e.g., bacterial strains, concentration ranges). To address this:

- Use standardized MIC testing (CLSI guidelines) .

- Perform longitudinal studies to assess time-dependent activity changes .

- Apply structural equation modeling to isolate confounding variables (e.g., solvent effects) .

Q. How can computational methods like molecular docking predict interactions and biological activity?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., DNA gyrase) identify binding modes. For thieno-pyrimidine derivatives, hydrogen bonds with Arg121 and hydrophobic interactions with Val93 correlate with antimicrobial activity (docking scores: −9.2 to −11.3 kcal/mol) .

Q. What are the challenges in scaling up synthetic procedures from lab to pilot scale while maintaining purity?

- Methodological Answer : Key challenges include:

- Reaction Exotherms : Mitigate via controlled addition of reagents (e.g., dropwise formaldehyde addition) .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .

- Yield Drop : Optimize stirring rate (≥500 rpm) and solvent volume (≤5 mL/g substrate) to enhance mixing .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.